Schinifoline

描述

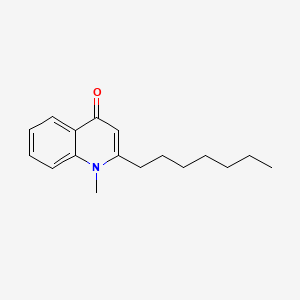

希尼福林是一种天然存在的生物碱,存在于植物花椒属植物中。它是一种 4-喹啉酮衍生物,以其细胞毒活性及其潜在的治疗应用而闻名。 希尼福林已被研究用于其各种生物活性,包括其作为微管聚合抑制剂、异质酶抑制剂和抗血小板剂的作用 .

准备方法

合成路线和反应条件

希尼福林可以通过多种化学途径合成。 一种常见的方法是使用乙醇、氯仿和苯等溶剂从花椒属植物中提取该化合物 。提取过程通常包括以下步骤:

提取: 植物材料浸泡在乙醇中以提取生物碱。

过滤: 过滤提取物以去除固体杂质。

浓缩: 在减压下浓缩滤液以获得粗提物。

纯化: 使用柱色谱法纯化粗提物以分离希尼福林。

工业生产方法

希尼福林的工业生产涉及大规模提取和纯化过程。 植物材料以批量方式处理,并使用高效液相色谱 (HPLC) 和超高效液相色谱 (UPLC) 等先进色谱技术同时分析和纯化希尼福林 .

化学反应分析

Anti-fungal Activity Against Candida albicans

Schinifoline exhibits anti-fungal activity against Candida albicans . Studies have shown that this compound significantly inhibits the growth and biofilm formation of C. albicans in vitro .

-

Concentrations of 100 and 200 mg/L of this compound can significantly inhibit the growth of C. albicans .

-

This compound effectively suppresses the transition of C. albicans from yeast to hyphae at 100 and 200 mg/L .

UPLC-MS/MS Analysis of this compound

A simultaneous analytical method using UPLC-MS/MS has been developed and validated for this compound in Z. schinifolium seeds .

-

Detection: this compound was detected at 6.64 min in the form of [M + H]+ in positive ion mode .

-

MRM Conditions: The precursor ion (Q1) and product ion (Q3) were set with Q3 of this compound at m/z 173.1 in the form of [M + H−C6H13]+ .

Table 1: MRM Conditions for this compound

| Marker | Ion Mode | Molecular Weight | MRM Condition | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | Positive | 257.18 | 258.4 → 173.1 | 30 | 30 |

Table 2: Recovery of this compound

| Concentration (μg/mL) | Recovery (%) | SD | RSD (%) | |

|---|---|---|---|---|

| Spiked | Found | |||

| This compound | 2.00 | 1.92 | 96.02 | 0.64 |

| 4.00 | 4.04 | 100.96 | 0.35 | |

| 8.00 | 7.75 | 96.90 | 0.12 |

This compound as Quinolinone Derivative

As a quinolinone derivative, this compound may contribute to the antioxidant activity of Zanthoxylum schinifolium pericarp (ZSP) .

科学研究应用

Antifungal Activity

Schinifoline has been extensively studied for its antifungal properties, particularly against Candida albicans, a common pathogenic fungus responsible for various infections.

Case Study: Inhibition of Candida albicans

A study optimized the extraction of this compound and confirmed its antifungal efficacy in vitro. The results indicated that concentrations of 100 mg/L and 200 mg/L significantly inhibited the growth and biofilm formation of Candida albicans. Additionally, this compound effectively suppressed the transition of C. albicans from yeast to hyphal forms, which is crucial for its pathogenicity. The study highlighted that this compound could serve as a potential natural drug candidate for treating fungal infections, especially in immunocompromised patients .

| Concentration (mg/L) | Growth Inhibition (%) | Biofilm Formation Inhibition (%) |

|---|---|---|

| 100 | Significant | Significant |

| 200 | Highly Significant | Highly Significant |

Anticancer Potential

This compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for anticancer research.

Case Study: Radiosensitizing Effects

Research demonstrated that this compound enhances the radiosensitivity of human non-small cell lung cancer A549 cells. The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for cancer cell division. The cytotoxicity was quantified with IC50 values indicating effective concentrations required to inhibit cell proliferation .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| A549 (lung cancer) | 168 ± 22 |

Other Therapeutic Applications

Beyond antifungal and anticancer properties, this compound has shown promise in other areas:

- Antiplatelet Activity : Preliminary studies suggest that this compound may inhibit platelet aggregation, indicating potential cardiovascular benefits .

- Antimicrobial Properties : It has also been reported to exhibit activity against various bacterial strains, although more research is needed to fully understand these effects .

Analytical Methods for this compound

To facilitate research on this compound, analytical methods have been developed for its quantification and stability analysis:

作用机制

希尼福林通过多种机制发挥作用:

相似化合物的比较

希尼福林在喹啉酮衍生物中是独一无二的,因为它具有特定的生物活性。类似的化合物包括:

茵芋碱: 另一种存在于花椒属植物中的生物碱,具有类似的细胞毒特性。

香豆素: 一种香豆素衍生物,具有抗癌和抗炎活性.

伞形酮: 一种香豆素化合物,具有抗氧化和抗菌特性.

生物活性

Schinifoline, a 4-quinolinone alkaloid derived from the Zanthoxylum species, has garnered attention for its diverse biological activities, including antibacterial, antifungal, insecticidal, and antitumor properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effectiveness against specific pathogens, and potential therapeutic applications.

Chemical Profile

Chemical Structure:

- This compound is classified as a 4-quinolinone derivative, which contributes to its biological activity.

Antifungal Activity

This compound has shown promising antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen. Research indicates that this compound can inhibit the growth and colony formation of C. albicans.

Study Findings

- In Vivo Effects : A study utilizing Caenorhabditis elegans as a model organism demonstrated that treatment with this compound (100 mg/L) significantly increased the lifespan of infected nematodes and inhibited C. albicans colony formation. The treatment also resulted in alterations in gene expression related to lysosomal pathways, enhancing the degradation of abnormal proteins caused by the infection .

- Mechanism of Action : The antifungal activity appears to be linked to this compound's ability to regulate lysosomal pathway-related genes. This regulation facilitates the metabolism and degradation of proteins affected by C. albicans, thereby mitigating its pathogenic effects .

Antitumor Activity

This compound exhibits radiosensitizing effects on cancer cells, particularly in non-small cell lung cancer (A549) cells.

Study Findings

- Radiosensitization : In vitro studies have shown that this compound enhances the radiosensitivity of A549 cells when administered prior to gamma irradiation. This effect is concentration-dependent and leads to increased apoptosis in cancer cells .

- Cell Cycle Impact : Flow cytometric analyses revealed that this compound treatment prior to irradiation resulted in an accumulation of cells in the G2/M phase of the cell cycle, indicating a block that may enhance the effectiveness of radiation therapy .

Summary of Biological Activities

Case Studies

Several case studies have been conducted to explore the effectiveness of this compound in clinical settings:

- Case Study 1 : A report on the use of this compound in treating fungal infections highlighted its capacity to improve patient outcomes when traditional antifungals failed due to resistance issues .

- Case Study 2 : Another study focused on its application in cancer therapy settings indicated that combining this compound with radiation therapy resulted in improved tumor response rates compared to radiation alone .

属性

IUPAC Name |

2-heptyl-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUSLQJBGQJQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230391 | |

| Record name | Schinifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80554-58-1 | |

| Record name | Schinifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080554581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schinifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Schinifoline and where is it found?

A1: this compound is a prenylated 2-quinolinone alkaloid []. It was first discovered in the plant Zanthoxylum schinifolium, also known as Japanese pepper, which is used as a spice and in traditional medicine in East Asia [, , ]. It has also been found in other Zanthoxylum species and in Tetradium ruticarpum [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H19NO2 and its molecular weight is 293.36 g/mol. These characteristics, along with its structure, have been elucidated using various spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, COSY, NOESY and mass spectrometry [, ].

Q3: What are the known biological activities of this compound?

A3: this compound has shown promising antifungal and antiproliferative activities in several studies.

- Antifungal Activity: this compound exhibits potent antifungal activity against Candida albicans, inhibiting its growth and biofilm formation in vitro []. Studies using the nematode Caenorhabditis elegans as a model organism further demonstrate its antifungal potential. this compound treatment prolonged the lifespan of C. elegans infected with C. albicans and reduced fungal colonization in the nematode gut [].

- Antiproliferative Activity: Research indicates that this compound demonstrates antiproliferative activity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7 and tamoxifen-resistant MCF7), and liver cancer (LX-2) cells [, ].

- Feeding Deterrent Activity: this compound acts as a feeding deterrent for stored-product insects like Tribolium castaneum and Sitophilus zeamais [].

Q4: What is known about the mechanism of action of this compound?

A4: While the precise mechanisms underlying this compound's biological activities are not fully understood, some insights have emerged. In the context of its antifungal activity, it is suggested that this compound may interfere with C. albicans morphogenesis, inhibiting the yeast-to-hyphae transition, a key virulence factor of this fungus []. Its antiproliferative activity in A549 lung cancer cells appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, potentially by enhancing the cytotoxic effects of radiation therapy [].

Q5: How has this compound been studied using Caenorhabditis elegans as a model organism?

A5: C. elegans serves as a valuable in vivo model to study the antifungal activity of this compound. Researchers have utilized this nematode to investigate the impact of this compound on lifespan, behavior (defecation cycle and locomotion), and fungal burden following C. albicans infection. Findings indicate that this compound enhances the survival of infected nematodes, improves their physiological functions, and reduces fungal colonization in the gut []. Furthermore, whole transcriptome analysis of this compound-treated C. elegans infected with C. albicans can provide insights into the molecular mechanisms underlying its antifungal effects.

Q6: What are the implications of the analytical methods used to study this compound?

A6: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are essential for quantifying this compound in plant material and biological samples [, ]. These methods contribute to quality control of botanical materials containing this compound and aid in understanding its pharmacokinetics, distribution, and metabolism in biological systems.

Q7: What is the significance of identifying this compound in Tetradium ruticarpum?

A7: The identification of this compound in Tetradium ruticarpum fruit extracts, alongside other bioactive compounds, highlights the potential of this plant as a source of novel drug leads []. This finding contributes to our understanding of the phytochemical diversity and pharmacological potential of this traditional medicinal plant.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。